molecular formula C7H9NO2S B13304975 Methyl 2-(1,2-thiazol-5-yl)propanoate

Methyl 2-(1,2-thiazol-5-yl)propanoate

Cat. No.: B13304975
M. Wt: 171.22 g/mol
InChI Key: FYWZIBATUDCPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,2-thiazol-5-yl)propanoate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,2-thiazol-5-yl)propanoate typically involves the reaction of a thiazole derivative with a suitable esterifying agent. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides in the presence of a base . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as silica-supported acids can be used to facilitate the reaction, and ultrasonic irradiation techniques may be employed to reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2-thiazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-(1,2-thiazol-5-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1,2-thiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The exact pathways and targets depend on the specific biological context and the structure of the thiazole derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,2-thiazol-5-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the ester group can enhance its solubility and facilitate its incorporation into more complex molecules .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 2-(1,2-thiazol-5-yl)propanoate

InChI

InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-4-8-11-6/h3-5H,1-2H3

InChI Key

FYWZIBATUDCPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NS1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.